molecular formula C19H24N2O4S B4444528 N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B4444528
M. Wt: 376.5 g/mol
InChI Key: WNHGNBLODFQETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA is an amide derivative of sulfonamide and has been studied for its ability to inhibit specific enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the activity of specific enzymes that are overexpressed in cancer cells, leading to cell death. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of amyloid plaques, which are a hallmark of the disease. In diabetes research, this compound has been shown to improve glucose uptake in cells, making it a potential candidate for the treatment of diabetes.

Mechanism of Action

N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide works by inhibiting the activity of specific enzymes, such as carbonic anhydrase and metalloproteinases. By inhibiting these enzymes, this compound can prevent the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes, the improvement of glucose uptake in cells, and the inhibition of amyloid plaque formation in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that this compound may not be effective in all diseases, and further research is needed to determine its efficacy in different disease models.

Future Directions

There are several future directions for N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide research, including its potential use in combination therapy with other drugs, its use in different disease models, and the development of this compound derivatives with improved efficacy and specificity. Additionally, further research is needed to understand the long-term effects of this compound on the body and its potential for clinical use.

Properties

IUPAC Name

N-[4-[3-(2-ethoxyphenyl)propylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-25-19-9-5-4-7-16(19)8-6-14-20-26(23,24)18-12-10-17(11-13-18)21-15(2)22/h4-5,7,9-13,20H,3,6,8,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHGNBLODFQETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.